TCO-PEG2-amine is a bioactive compound that incorporates a trans-cyclooctene (TCO) moiety and a free amine group. This structure allows for its use in various biochemical applications, particularly in the derivatization of carboxyl groups or activated esters, such as N-hydroxysuccinimide (NHS) esters. The compound is classified under polyethylene glycol derivatives, which are widely used in bioconjugation and drug delivery systems.
The synthesis of TCO-PEG2-amine typically involves several key steps:
The synthesis can be performed on both small and large scales, utilizing automated systems for consistency in industrial settings. Common reagents include various coupling agents to facilitate the formation of amide bonds during derivatization processes.
The molecular structure of TCO-PEG2-amine can be represented as follows:
The compound features a linear PEG chain that enhances its hydrophilicity, along with the TCO moiety that provides unique reactivity for bioconjugation applications .
TCO-PEG2-amine undergoes several significant chemical reactions:
These reactions are characterized by their specificity and efficiency, making TCO-PEG2-amine a valuable tool in various biochemical applications. The conditions for these reactions typically involve neutral to slightly basic pH environments and organic solvents like dimethyl sulfoxide or dimethylformamide .
The mechanism of action for TCO-PEG2-amine primarily revolves around its ability to form stable covalent bonds through its reactive groups:
Relevant data regarding these properties can be found in safety data sheets and product specifications from suppliers .
TCO-PEG2-amine has several notable scientific applications:
The strategic incorporation of ethylene glycol (PEG) linkers between the TCO moiety and the terminal amine group addresses critical challenges in bioorthogonal applications. The PEG spacer (specifically diethylene glycol in PEG2) serves dual functions:
Table 1: Impact of PEG Spacer Length on TCO Properties
PEG Units | Solubility (mg/mL) | IEDDA Rate (M⁻¹s⁻¹) | Application |
---|---|---|---|
None (TCO-OH) | <1 | ~2,000 | Limited in vivo use |
PEG2 | 332.9 (DMSO) | 15,000–30,000 | Antibody-drug conjugates |
PEG4 | >100 | 10,000–25,000 | Nanoparticle functionalization |
Solid-phase synthesis enables precise construction of TCO-PEG2-amine while minimizing purification challenges:
Resin Selection and Functionalization:
Stepwise Assembly:
Table 2: Solid-Phase Synthesis Efficiency
Resin Type | Coupling Yield | Cleavage Purity | TCO Isomerization |
---|---|---|---|
MBHA | 85–92% | 78% | 8–12% |
Trityl Chloride | 90–95% | 92% | 3–5% |
Catalysis addresses rate-limiting steps in TCO-PEG2-amine synthesis:
Acylation Catalysis:
Metal-Free Click Catalysis:
Solvent Engineering:
TCO’s strained trans-configuration is thermodynamically prone to isomerization (t₁/₂ ~10 h at 37°C). Key stabilization strategies include:
Thermodynamic Control:
Structural Modifications:
Formulation Additives:
Table 3: Isomerization Kinetics Under Storage Conditions
Formulation | Temperature | % cis-Isomer (24 h) | % cis-Isomer (72 h) |
---|---|---|---|
Aqueous Solution | 25°C | 18% | 52% |
DMSO Solution | –20°C | 2% | 5% |
Lyophilized Powder | –80°C | <0.5% | <0.5% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3